

Mozenavir: A Comparative Cross-Resistance Analysis with Approved Protease Inhibitors

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Compound of Interest

Compound Name: Mozenavir

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For Researchers, Scientists, and Drug Development Professionals

Mozenavir (DMP-450), a cyclic urea inhibitor of the HIV-1 protease, demonstrated potent activity against wild-type HIV in early studies. However, its development was discontinued, and it was never approved for clinical use. This guide provides a comparative analysis of **Mozenavir**'s cross-resistance profile with established, approved protease inhibitors (PIs), based on available preclinical data. The information presented here is intended to offer researchers a historical and scientific perspective on **Mozenavir**'s resistance characteristics in the context of other antiviral agents.

Quantitative Cross-Resistance Data

The following table summarizes the in vitro activity of **Mozenavir** against HIV-1 strains harboring single amino acid substitutions in the protease enzyme, which are known to confer resistance to other approved PIs. The data is extracted from the seminal publication by Hodge et al. in *Chemistry & Biology* (1996).

Protease Mutation	Amino Acid Substitution	Fold Change in IC50 for Mozenavir (DMP-450)	Common Associated PI Resistance
10	L → I	1.5	Tipranavir, Lopinavir
48	G → V	2.1	Saquinavir, Nelfinavir
82	V → A	2.5	Indinavir, Ritonavir
84	I → V	8.7	Indinavir, Saquinavir, Ritonavir, Lopinavir
90	L → M	1.2	Saquinavir, Nelfinavir

Note: The fold change in IC50 represents the ratio of the concentration of the drug required to inhibit 50% of the mutant virus compared to the wild-type virus. A higher fold change indicates greater resistance.

Experimental Protocols

The cross-resistance data presented above was generated using the following key experimental methodologies:

Site-Directed Mutagenesis:

To assess the impact of specific mutations on **Mozenavir**'s efficacy, single amino acid substitutions were introduced into the HIV-1 protease gene cloned into a bacterial expression vector. Standard molecular biology techniques were used to create the desired mutations, which were then verified by DNA sequencing.

Recombinant HIV-1 Protease Expression and Purification:

The wild-type and mutant HIV-1 protease enzymes were expressed in *E. coli* and purified to homogeneity using a series of chromatography steps. The purity and concentration of the enzymes were determined by SDS-PAGE and protein assays, respectively.

In Vitro Protease Inhibition Assay:

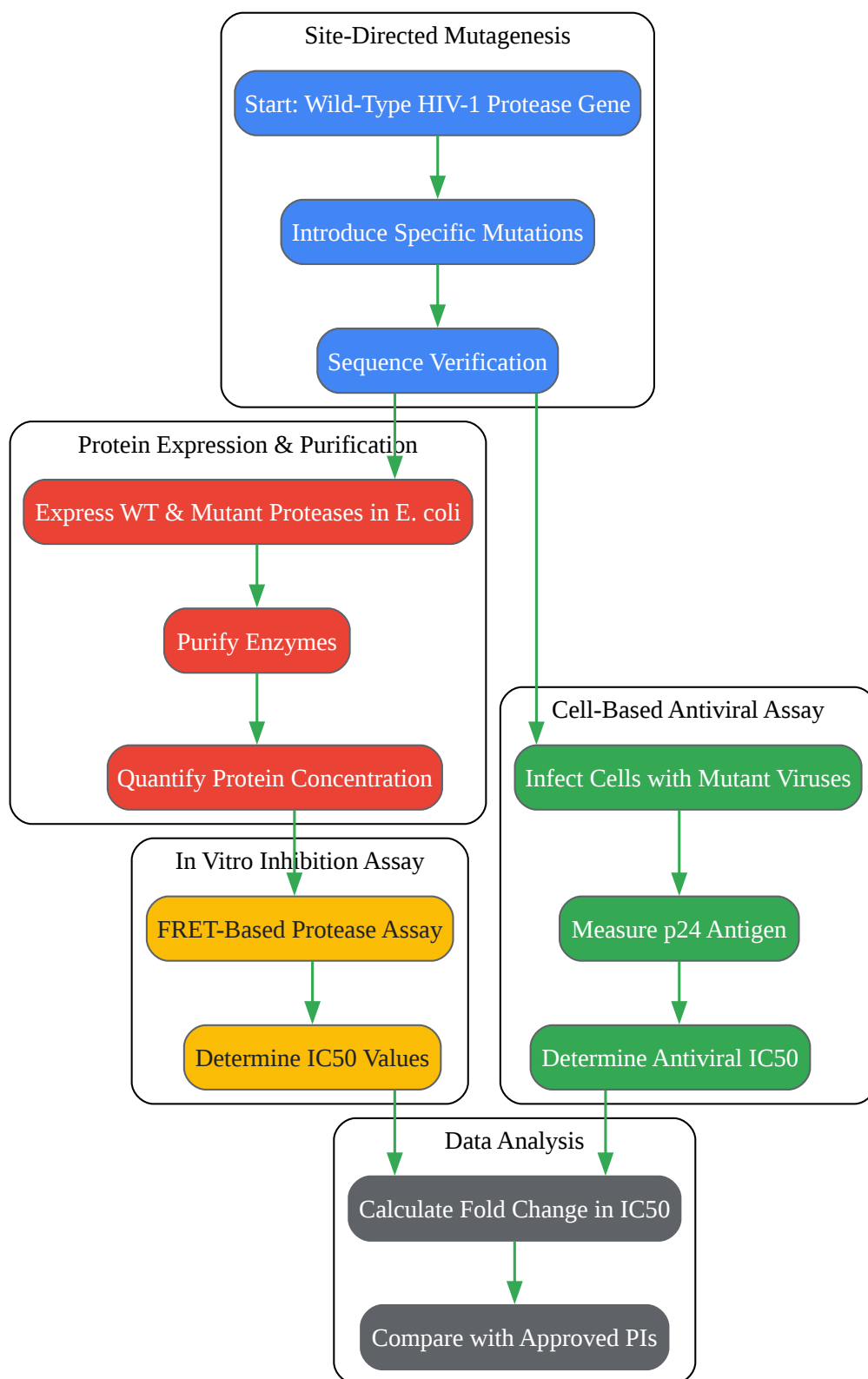
The enzymatic activity of the wild-type and mutant proteases was measured using a fluorescence resonance energy transfer (FRET) assay. A synthetic peptide substrate containing a fluorescent donor and a quencher molecule was incubated with the protease in the presence of varying concentrations of **Mozenavir**. Cleavage of the substrate by the protease results in an increase in fluorescence, which was monitored over time. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Antiviral Activity in Cell Culture:

The antiviral activity of **Mozenavir** against HIV-1 strains carrying specific protease mutations was assessed in cell-based assays. Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line were infected with the mutant viruses in the presence of serial dilutions of the drug. Viral replication was quantified by measuring the level of p24 antigen in the culture supernatant after a defined incubation period. The IC50 values were then determined from the dose-response curves.

Experimental Workflow for Cross-Resistance Analysis

The following diagram illustrates the general workflow for determining the cross-resistance profile of an investigational protease inhibitor like **Mozenavir**.

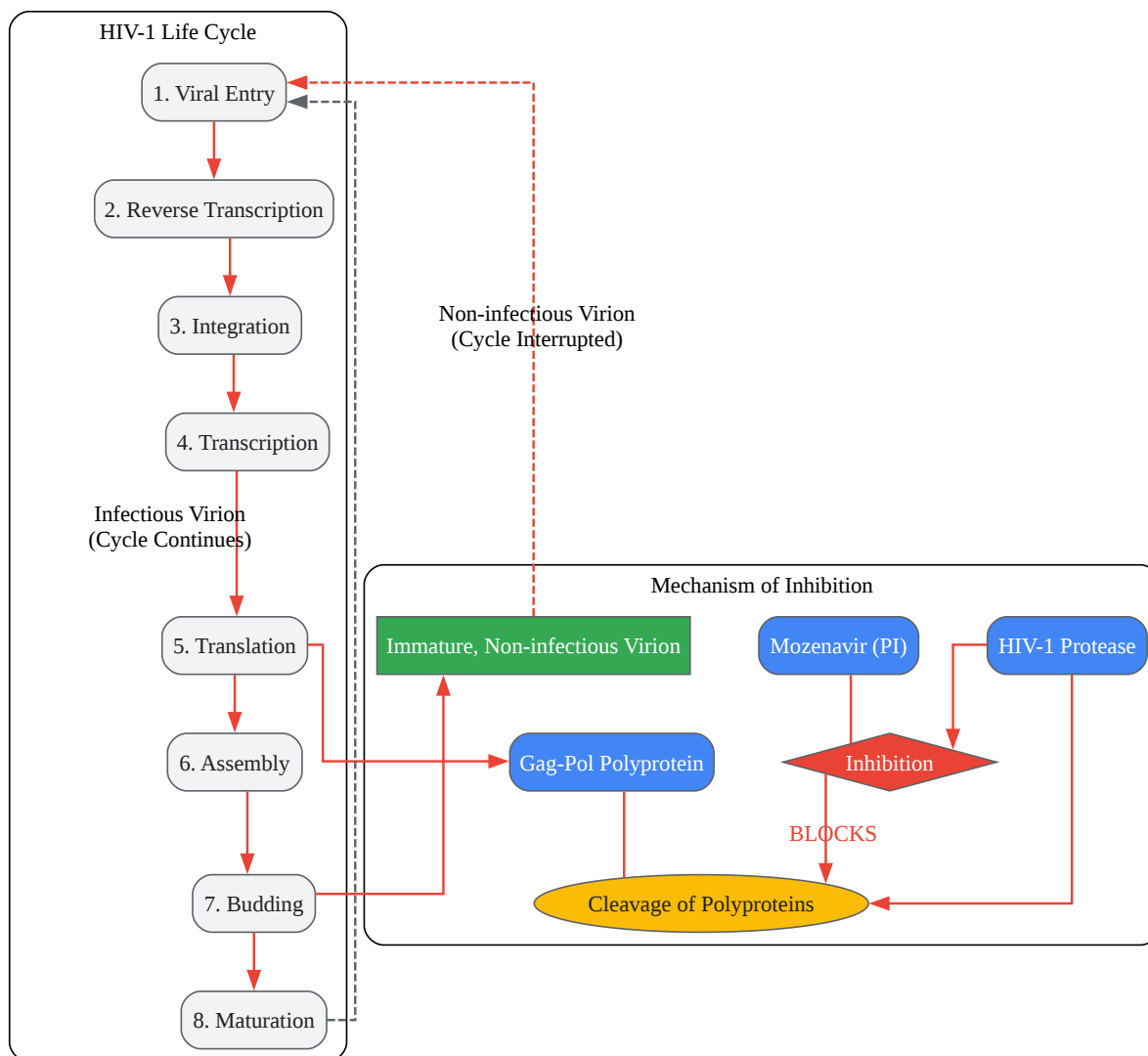


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Cross-resistance experimental workflow.

Signaling Pathway of HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors, including **Mozenavir**, in the context of the viral life cycle.



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HIV-1 protease inhibitor mechanism.

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